![molecular formula C27H23N3O4S B2548144 2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 872205-84-0](/img/structure/B2548144.png)
2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido[2,3-d]pyrimidines are an emerging scaffold in medicinal chemistry with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . Furo[2,3-d]pyrimidines are also known to have antiviral and anticancer properties .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines and furo[2,3-d]pyrimidines often involves the reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation . Another method involves the condensation of 2-aryl-substituted pyrimidin-5-ylpropanoic acids with 1,2-ethanediamine and 1,2-benzenediamine in polyphosphoric acid .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a pyrimidine ring fused with a pyridine or furan ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve nucleophilic substitution and cyclization reactions .Aplicaciones Científicas De Investigación
Metabolite Identification and Pharmacokinetics
Research on compounds with complex structures, such as the one mentioned, often focuses on understanding their metabolism, absorption, and pharmacokinetics in biological systems. For instance, the identification of urinary metabolites of novel compounds using gas chromatography-mass spectrometry (GC-MS) is a common approach. This method was used to identify metabolites of 3-(4-methoxybenzoyl)-1-pentylindole (RCS-4), a synthetic cannabimimetic, providing insights into its metabolism and potential effects (Kavanagh et al., 2012).
Drug Metabolism and Excretion Studies
Studies on the metabolism and excretion of drugs, such as mirabegron, a β3-adrenoceptor agonist, reveal how compounds are processed in the human body. These studies detail the mass balance, metabolite profiles, and excretion patterns, shedding light on the safety and efficacy of pharmaceuticals (Takusagawa et al., 2012).
Environmental and Occupational Exposure Assessments
Research also extends to the assessment of environmental and occupational exposure to various compounds. For instance, studies on the exposure levels to brominated flame retardants and their metabolites in human populations can inform on the environmental impact and health risks of chemical compounds (Fujii et al., 2012).
Toxicology and Safety Evaluations
Toxicological assessments, such as those examining the effects of exposure to polychlorinated dibenzo-p-dioxins and dibenzofurans, provide critical data on the potential health hazards of chemical compounds. These studies often focus on biomarkers of oxidative stress and DNA damage, contributing to the safety evaluation of substances (Wen et al., 2008).
Mecanismo De Acción
While the specific mechanism of action of “2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide” is not known, pyrido[2,3-d]pyrimidines have been studied for their inhibitory effects on various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[3-(3,4-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4S/c1-16-11-12-19(13-17(16)2)30-26(32)25-24(21-9-4-5-10-22(21)34-25)29-27(30)35-15-23(31)28-18-7-6-8-20(14-18)33-3/h4-14H,15H2,1-3H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJGGNWXCRNFTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC(=CC=C5)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.